
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-methylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced benzene derivatives.
Scientific Research Applications
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and methyl groups contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene
- 4-Chloro-2-methylphenol
- 4-Chloro-2-methylbenzoic acid
Uniqueness
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .
Biological Activity
4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethoxy group attached to a benzene ring. This combination imparts distinct electronic properties that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H7ClF3O |
Molecular Weight | 211.59 g/mol |
Solubility in Water | Low |
Boiling Point | Approximately 130 °C |
Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways:
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels by interacting with receptors involved in monoamine neurotransmission. This interaction can lead to alterations in mood regulation and cognitive functions.
- Enzyme Inhibition : It has been suggested that this compound might inhibit specific enzymes linked to inflammatory processes, thereby exhibiting anti-inflammatory properties.
- Cytotoxic Effects : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using assays like MTT .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings suggest varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology.
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
HepG2 | 25 | Moderate cytotoxicity observed |
HT-29 | 30 | Significant inhibition of growth |
MCF-7 | 20 | High sensitivity noted |
Case Studies
A notable case study focused on the compound's effects on inflammatory pathways revealed that it could modulate cytokine production in immune cells, thus suggesting its potential as an anti-inflammatory agent .
Another investigation into its neuroprotective effects showed promise in models of neurodegenerative diseases, where it was able to enhance neuronal survival under stress conditions.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. However, initial assessments indicate low solubility in water, which may affect its bioavailability. Toxicological studies are crucial to understand its safety profile, particularly in long-term exposure scenarios.
Properties
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZHSPDLTLLMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251695 | |
Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70692-44-3 | |
Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70692-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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